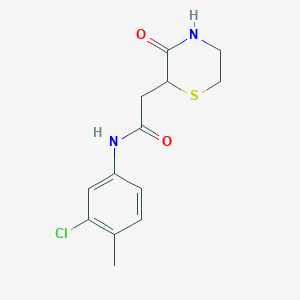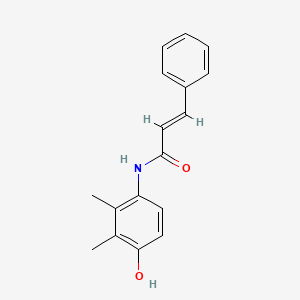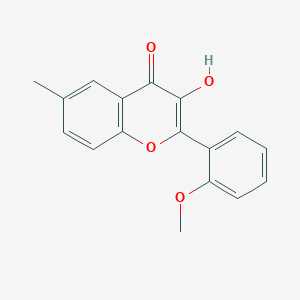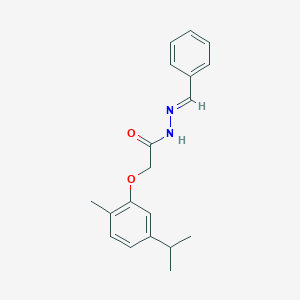
N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide" often involves reactions between specific phenylacetamides and various chemical reagents. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides are synthesized by reacting pyrazole with various substituted phenylacetamides, indicating a complex synthesis pathway that involves several steps and specific reagents to achieve the desired chemical structure (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to "N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide" has been analyzed through various spectroscopic methods. Studies on similar compounds, like 2-Chloro-N-(3-methylphenyl)acetamide, highlight the importance of N—H bond conformation and the impact of substituents on the molecular geometry, as determined by X-ray diffraction analysis and NMR spectroscopy (Gowda et al., 2007).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their functional groups. For example, the presence of acetamide groups can lead to specific chemical reactions, including hydrolysis, and interactions with other chemical entities. The synthesis and study of related compounds, such as N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, provide insights into the chemical behavior and potential reactivity of our compound of interest (Yang Jing, 2010).
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the synthesis and characterization of compounds structurally similar to N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, showing significant antimicrobial activity. For instance, compounds synthesized using Mannich base reactions exhibited excellent antimicrobial properties against a variety of pathogens, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Penicillium species, Candida albicans, and Aspergillus niger (R. Nandhikumar & K. Subramani, 2018).
Chemical Synthesis Methodologies
The compound and its related structures have been synthesized through innovative methods, such as microwave-assisted synthesis catalyzed by montmorillonite KSF clay, which offers advantages like shorter reaction times, eco-friendly products, high yield, and significant antimicrobial activity. This synthesis approach underscores the economic and environmental benefits of advanced chemical synthesis techniques (R. Nandhikumar & K. Subramani, 2018).
Role in Agricultural Practices
Related compounds have been explored for their potential in agricultural applications, particularly as herbicides. The metabolism and efficacy of chloroacetamide herbicides, which share structural similarities with N-(3-chloro-4-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, have been studied in detail to understand their behavior in different soil types and their impact on various plant species (S. Coleman et al., 2000). These studies contribute to the optimization of herbicide use, ensuring effective weed control while minimizing environmental impact.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(6-10(8)14)16-12(17)7-11-13(18)15-4-5-19-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFANPCYFHIHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NCCS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)
![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)
![9-(3-methoxybenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535674.png)


![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)

![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)

![1-(cyclobutylcarbonyl)-4-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5535715.png)
![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)
![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)
![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)